(R)-2,2-Difluorocyclopropanecarbaldehyde
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Overview
Description
®-2,2-Difluorocyclopropanecarbaldehyde is an organic compound characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and an aldehyde group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Difluorocyclopropanecarbaldehyde typically involves the cyclopropanation of a suitable precursor followed by the introduction of fluorine atoms. One common method involves the reaction of a cyclopropane derivative with a fluorinating agent under controlled conditions. For example, the reaction of cyclopropylcarbinol with diethylaminosulfur trifluoride (DAST) can yield the desired difluorinated product.
Industrial Production Methods
Industrial production of ®-2,2-Difluorocyclopropanecarbaldehyde may involve scalable processes such as continuous flow chemistry, which allows for the efficient and controlled introduction of fluorine atoms into the cyclopropane ring. This method ensures high yield and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
®-2,2-Difluorocyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2,2-Difluorocyclopropanecarboxylic acid.
Reduction: 2,2-Difluorocyclopropylmethanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
®-2,2-Difluorocyclopropanecarbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is used in the development of novel therapeutic agents, particularly in the field of antiviral and anticancer research.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2,2-Difluorocyclopropanecarbaldehyde involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to form strong interactions with enzymes and receptors. This can result in the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluorocyclopropanecarboxylic acid
- 2,2-Difluorocyclopropylmethanol
- 2,2-Difluorocyclopropane derivatives
Uniqueness
®-2,2-Difluorocyclopropanecarbaldehyde is unique due to its specific stereochemistry and the presence of both fluorine atoms and an aldehyde group. This combination of features imparts distinct reactivity and stability, making it a valuable intermediate in various synthetic applications. Its ability to undergo diverse chemical reactions and form stable derivatives further enhances its utility in research and industrial processes.
Properties
Molecular Formula |
C4H4F2O |
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Molecular Weight |
106.07 g/mol |
IUPAC Name |
(1R)-2,2-difluorocyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C4H4F2O/c5-4(6)1-3(4)2-7/h2-3H,1H2/t3-/m1/s1 |
InChI Key |
COMTUQUKBYLVTF-GSVOUGTGSA-N |
Isomeric SMILES |
C1[C@@H](C1(F)F)C=O |
Canonical SMILES |
C1C(C1(F)F)C=O |
Origin of Product |
United States |
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